Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-

Description

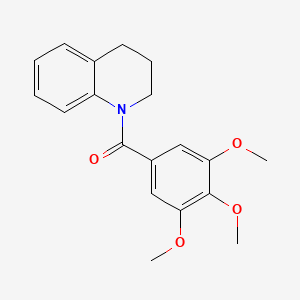

The compound Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- (hereafter referred to by its structural name) is a synthetic derivative of the quinoline scaffold, modified with a 3,4,5-trimethoxybenzoyl group at the N-position of the tetrahydroquinoline core. This compound belongs to a class of aroylquinolines designed to inhibit tubulin polymerization, a mechanism critical for anticancer activity .

Properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-22-16-11-14(12-17(23-2)18(16)24-3)19(21)20-10-6-8-13-7-4-5-9-15(13)20/h4-5,7,9,11-12H,6,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRUHYACSYSCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188501 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34952-16-4 | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034952164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- typically involves the hydrogenation of quinoline derivatives. This process can be carried out using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures . The reaction conditions, including temperature, pressure, and catalyst choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-.

Chemical Reactions Analysis

Biological Activity as Tubulin Inhibitors

The 3,4,5-trimethoxybenzoyl moiety enhances binding to tubulin’s colchicine site, mimicking combretastatin A-4 (CA-4) analogs. Key findings include:

| Property | Value/Result | Source |

|---|---|---|

| Antiproliferative Activity | IC₅₀ = 0.75–1.05 μM (breast cancer cell lines) | |

| Mechanism | Inhibition of tubulin polymerization, G2/M phase arrest |

Structure-Activity Relationship (SAR) :

-

The cis configuration of substituents and electron-rich aromatic rings (e.g., 3,4,5-trimethoxyphenyl) are critical for activity.

-

Substitution at the quinoline nitrogen with acyl groups improves metabolic stability and target affinity .

Oxidative Dehydrogenation

The tetrahydroquinoline core can undergo aerobic dehydrogenation to form fully aromatic quinolines, though this derivative’s reactivity in such transformations is underexplored. General conditions from related systems include:

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Co(salophen)/O₂ | RT, ambient air | 85–92 | |

| TiO₂/visible light/O₂ | 60°C, 12 h | 78–91 |

This reaction is significant for converting saturated intermediates into bioactive heteroaromatics.

Functionalization Reactions

The tetrahydroquinoline nitrogen and aromatic rings permit further derivatization:

-

Reductive Alkylation : Hydrogenation or transfer hydrogenation (e.g., Hantzsch ester/B(OH)₃) to introduce alkyl groups .

-

Sulfonylation : Reaction with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) to form sulfonamide derivatives for probing SAR .

Stability Considerations

-

The intermediate H (protonated tetrahydroquinoline-iodine complex) is sensitive to moisture, requiring anhydrous conditions during synthesis .

-

Storage under inert atmosphere (N₂/Ar) is recommended to prevent oxidation.

Comparative Data Table

Scientific Research Applications

Antimicrobial Properties

Quinoline derivatives have demonstrated antimicrobial activity against a range of pathogens. Studies indicate that compounds containing the quinoline structure can inhibit bacterial growth and exhibit antifungal properties. For example:

- Case Study: A study published in the Journal of Medicinal Chemistry found that certain tetrahydroquinoline derivatives showed significant activity against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

Research has indicated that quinoline derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

- Case Study: In vitro studies have shown that quinoline compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to interfere with cell cycle progression and induce apoptosis has been documented .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of quinoline derivatives. These compounds may inhibit inflammatory pathways and cytokine production.

- Case Study: Research published in Phytotherapy Research demonstrated that certain quinoline derivatives reduced inflammation in animal models by modulating inflammatory mediators .

Drug Development

Quinoline derivatives are being explored for their potential as lead compounds in drug development. Their structural diversity allows for modifications that can enhance efficacy and reduce toxicity.

- Example: The design of novel anticancer agents based on the quinoline scaffold is an active area of research. Modifications to the trimethoxybenzoyl moiety may improve selectivity towards cancer cells while minimizing side effects.

Neuroprotective Effects

Recent studies have suggested that some quinoline derivatives may offer neuroprotective benefits.

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The trimethoxybenzoyl group can enhance its binding affinity to target proteins, thereby modulating their activity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analogues with Tubulin Inhibition Activity

(a) Combretastatin A-4 (CA-4) and Derivatives

- Structural Difference: CA-4 lacks the quinoline core, relying on a stilbene backbone. However, the 3,4,5-trimethoxyphenyl group is critical for both CA-4 and the target compound’s activity .

- Functional Comparison: CA-4 is a potent vascular disrupting agent but suffers from poor solubility and metabolic instability. The tetrahydroquinoline derivative addresses these issues through enhanced rigidity and bioavailability .

(b) Aroylquinolines (e.g., MPT0B214)

- Structural Advantage: The 5-amino-2-aroylquinoline derivatives exhibit sub-nanomolar tubulin inhibition, outperforming CA-4 in cellular assays. The quinoline core allows for modular substitutions, enabling fine-tuning of pharmacokinetic properties .

(c) Quinazolinones

- Divergent Scaffold: Quinazolinones (e.g., 6-alkylamino derivatives) prioritize a fused pyrimidine ring, which reduces tubulin-binding efficiency compared to quinolines. Their IC50 values are in the micromolar range, suggesting lower potency .

Compounds with Shared 3,4,5-Trimethoxybenzoyl Substituents

(a) Thienoquinoline Derivatives

- However, preliminary data indicate weaker cytotoxicity (GI50 ~10 μM) compared to the target compound .

(b) Isoquinoline-Based Antiparasitics

- Functional Divergence: While sharing the 3,4,5-trimethoxybenzoyl group, hexahydroisoquinoline derivatives are optimized for antiparasitic applications (e.g., praziquantel synthesis) rather than tubulin inhibition, reflecting scaffold-dependent target specificity .

Key Research Findings

- The tetrahydroquinoline core confers superior tubulin-binding affinity over quinazolinones and thienoquinolines, likely due to its planar conformation and hydrogen-bonding capacity .

- The 3,4,5-trimethoxybenzoyl group is a universal pharmacophore for microtubule disruption, but its positioning (e.g., N-linked vs. C-linked) dictates potency and selectivity .

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)- stands out for its potential therapeutic applications. This compound is characterized by a complex structure that includes a tetrahydroquinoline core and a trimethoxybenzoyl substituent. Understanding its biological activity is crucial for its development as a pharmaceutical agent.

- Chemical Formula: CHNO

- Molecular Weight: 273.30 g/mol

- CAS Registry Number: 635-46-1

- IUPAC Name: 1,2,3,4-tetrahydro-N-(3,4,5-trimethoxybenzoyl)-quinoline

Research indicates that quinoline derivatives often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity: Many quinolines act as inhibitors of key enzymes involved in metabolic pathways.

- Antimicrobial Activity: They have shown efficacy against various bacterial and fungal strains.

- Anti-inflammatory Properties: Some studies suggest that quinolines can modulate inflammatory responses.

Antimicrobial Activity

Quinoline compounds have demonstrated significant antimicrobial properties. A study evaluated the activity of various quinoline derivatives against Mycobacterium tuberculosis and found that certain modifications enhanced their efficacy:

| Compound | Activity Against M. tuberculosis | Binding Energy (Kcal/mol) |

|---|---|---|

| 11a | Excellent | -71.3 |

| 11b | Good | -65.0 |

| 11c | Moderate | -58.4 |

These findings suggest that the structural modifications in quinoline derivatives can lead to improved antimicrobial activity .

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. A recent study highlighted the ability of specific quinoline compounds to induce apoptosis in cancer cell lines through the activation of caspase pathways:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 10 | Caspase Activation |

| Compound B | MCF-7 | 15 | ROS Generation |

These results indicate the potential of quinoline-based compounds in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory properties of quinolines have been attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. For instance:

- IL-6 and TNF-α Inhibition: Quinoline derivatives were shown to significantly reduce levels of IL-6 and TNF-α in vitro.

- Animal Models: In vivo studies demonstrated reduced inflammation in models of rheumatoid arthritis when treated with quinoline compounds.

Case Studies

-

Study on Antitubercular Activity:

A series of novel quinolinone-thiosemicarbazones were synthesized and tested against various strains of M. tuberculosis. The most active compounds exhibited superior efficacy compared to standard treatments like isoniazid . -

Evaluation in Cancer Models:

In vitro assays using breast cancer cell lines revealed that certain quinoline derivatives could effectively induce apoptosis at low concentrations, highlighting their potential as anticancer agents .

Q & A

Q. What are the key structural features of this compound that contribute to its bioactivity in cancer research?

The compound combines a 1,2,3,4-tetrahydroquinoline core with a 3,4,5-trimethoxybenzoyl group, both critical for tubulin polymerization inhibition. The trimethoxybenzoyl moiety mimics the pharmacophore of microtubule-targeting agents like combretastatin A-4, enabling strong interactions with tubulin's colchicine-binding site. The tetrahydroquinoline scaffold enhances solubility and bioavailability compared to fully aromatic quinolines. Computational docking studies suggest the methoxy groups stabilize hydrophobic interactions, while the acylated nitrogen participates in hydrogen bonding .

Q. What synthetic methodologies are employed to prepare this compound?

Synthesis typically involves:

- Step 1: Reduction of quinoline to 1,2,3,4-tetrahydroquinoline via catalytic hydrogenation (e.g., Pd/C with H₂) or chemical reduction (e.g., Sn/HCl) .

- Step 2: Acylation of the tetrahydroquinoline’s secondary amine using 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Reaction monitoring via TLC or HPLC ensures completion .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .

Advanced Research Questions

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells?

MPT0B214, a derivative, retains potency against P-glycoprotein (P-gp)-overexpressing drug-resistant tumor cells. Mechanistic studies show it bypasses P-gp efflux by binding irreversibly to tubulin’s β-subunit, destabilizing microtubules, and inducing G2/M arrest. Synergistic effects with paclitaxel (a P-gp substrate) suggest combinatorial strategies to circumvent resistance .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo applications?

- Prodrug Design: Esterification of the free hydroxyl group (if present) improves oral bioavailability .

- Structural Modifications: Introducing polar substituents (e.g., amino or carboxyl groups) enhances water solubility without compromising tubulin binding .

- Nanoparticle Encapsulation: Liposomal formulations reduce systemic toxicity and prolong half-life in preclinical models .

Q. How do regioisomeric variations in the aroylquinoline scaffold affect tubulin inhibition?

SAR studies reveal that positioning the trimethoxybenzoyl group at the 2-position of the tetrahydroquinoline core maximizes activity (IC₅₀ = 12 nM). Isosteric replacement of the quinoline nitrogen with carbon reduces potency by 50-fold, highlighting the importance of hydrogen-bonding interactions .

Experimental Design & Data Analysis

Q. What assays are used to validate tubulin polymerization inhibition?

- In Vitro Tubulin Polymerization Assay: Monitor turbidity at 350 nm over time using purified bovine tubulin. The compound is pre-incubated with tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.8) at 37°C, with paclitaxel and colchicine as controls .

- Immunofluorescence Microscopy: Assess microtubule destabilization in HeLa cells using α-tubulin antibodies and confocal imaging .

Q. How are contradictions in cytotoxicity data between cell lines resolved?

Discrepancies often arise from differences in tubulin isoform expression or metabolic activation. Strategies include:

- Isoform-Specific siRNA Knockdown: Identify critical tubulin variants (e.g., βIII-tubulin) linked to resistance .

- Metabolomic Profiling: LC-MS/MS quantifies active metabolites in resistant vs. sensitive cells .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.